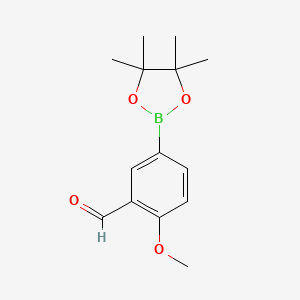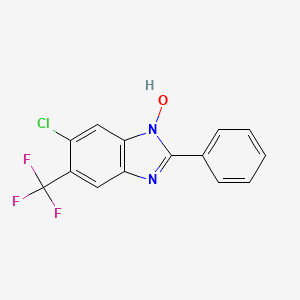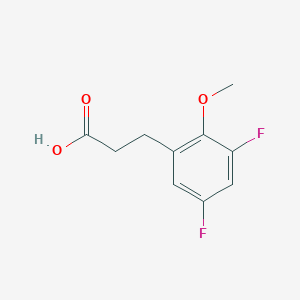
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
“2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is an organic intermediate with borate and sulfonamide groups . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Molecular Structure Analysis
The structure of the compound has been characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound plays a key role in C-C bond formation, oxidation, and reduction reactions . It is also involved in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.00, a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mm, a flash point of 108°F, and a vapor pressure of 33.108mmHg at 25°C . Its refractive index is 1.4096 .Scientific Research Applications
Organic Synthesis Intermediates
Organoboron compounds like 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are crucial intermediates in organic synthesis . They are employed in various nucleophilic and amidation reactions, which are foundational processes for creating complex molecules. Their stability and reactivity make them suitable for constructing carbon-carbon bonds, a key step in synthesizing pharmaceuticals and other organic compounds.
Drug Development
In the realm of drug development, this compound is used to protect diols during synthesis . It’s also utilized in the asymmetric synthesis of amino acids and in coupling reactions such as the Suzuki coupling, which is instrumental in creating diverse pharmaceuticals. Its role as an intermediate can lead to the development of novel therapeutic agents.
Enzyme Inhibition
Boronic acid derivatives are known to act as enzyme inhibitors . This specific compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their function. This property is particularly useful in designing drugs that target specific enzymes associated with diseases, including cancer and microbial infections.
Fluorescent Probes
The compound’s borate group can be used to create fluorescent probes . These probes can identify and measure the presence of various biological and chemical substances, such as hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines. This application is significant in both biological research and medical diagnostics.
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, allowing for controlled drug release. This technology is promising for targeted drug delivery systems, including those for insulin and gene therapy.
Polymer Synthesis
This organoboron compound is also used in the synthesis of novel copolymers . These copolymers have applications in creating materials with specific optical and electrochemical properties, which can be tailored for use in electronics, photonics, and other advanced technologies.
Mechanism of Action
Target of Action
It is known that this compound is a type of boronic acid derivative , which are often used in the formation of carbon-carbon (C-C) bonds, oxidation, and reduction reactions .
Mode of Action
As a boronic acid derivative, it may interact with its targets through the formation of c-c bonds, oxidation, and reduction reactions .
Biochemical Pathways
Boronic acid derivatives are known to play a crucial role in various biochemical pathways due to their ability to form c-c bonds, and participate in oxidation and reduction reactions .
Result of Action
As a boronic acid derivative, it may influence the formation of c-c bonds, and participate in oxidation and reduction reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
It is known that this compound is stable under normal conditions, but should be stored under inert gas (nitrogen or argon) at 2-8°c to avoid contact with oxygen or strong oxidizing agents, which could cause a fire or explosion .
Safety and Hazards
Future Directions
The compound has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . It can not only load anti-cancer drugs, but also deliver insulin and genes .
properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYFXSMWMPULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)






![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)




